molecular formula C22H33N3O5S B2929519 N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-83-2

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2929519
CAS No.: 872975-83-2
M. Wt: 451.58
InChI Key: WKAJDECBIBSMPQ-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is an intriguing organic compound featuring both cyclohexyl and mesitylsulfonyl groups, along with a 1,3-oxazinan-2-yl moiety

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide generally involves multi-step organic synthesis. A common route starts with the formation of the oxazinan ring, followed by introducing the mesitylsulfonyl group through sulfonylation. The final steps involve the coupling of the cyclohexyl group and the formation of the oxalamide backbone. Typical reaction conditions include the use of polar aprotic solvents like DMSO or DMF, and catalytic amounts of strong bases such as triethylamine or pyridine.

  • Industrial Production Methods: Industrial-scale production of this compound often leverages more efficient catalysts and continuous flow synthesis techniques to streamline the process and improve yield. Reaction optimization strategies, such as temperature control and the use of automated reactors, are employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

    • Oxidation: The oxazinan ring can undergo oxidation, forming various oxides depending on the oxidizing agents used, such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    • Reduction: The mesitylsulfonyl group can be reduced to a sulfinyl or sulfhydryl group under suitable reducing conditions, such as those employing lithium aluminum hydride.

    • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, yielding derivatives with different functional groups.

  • Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, conducted under acidic conditions.

    • Reduction: Lithium aluminum hydride, performed under inert atmosphere conditions.

    • Substitution: Alkyl halides or other nucleophiles, often in the presence of strong bases or under reflux conditions.

  • Major Products Formed:

Scientific Research Applications

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide's unique properties make it valuable in various scientific domains:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and functional materials.

  • Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

  • Medicine: Studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

  • Industry: Applied in the development of novel materials and as a catalyst in specific industrial processes.

Mechanism of Action

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects through multiple mechanisms, depending on its application:

  • Molecular Targets: It can interact with specific enzymes, modulating their activity. For instance, it might act as an inhibitor or activator of particular proteins, affecting cellular pathways.

  • Pathways Involved: The compound can influence signaling pathways, potentially altering gene expression or metabolic processes, leading to its effects observed in biological systems.

Comparison with Similar Compounds

N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be compared to similar compounds such as:

  • N1-cyclohexyl-N2-(methylsulfonyl)oxalamide:

  • N1-cyclohexyl-N2-(tosyl)oxalamide: Contains a tosyl group instead of mesitylsulfonyl, leading to different reactivity and potential biological interactions.

  • N1-cyclohexyl-N2-((2-methyl-1,3-oxazinan-2-yl)methyl)oxalamide: Similar but with a different substitution pattern on the oxazinan ring, influencing its properties and applications.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5S/c1-15-12-16(2)20(17(3)13-15)31(28,29)25-10-7-11-30-19(25)14-23-21(26)22(27)24-18-8-5-4-6-9-18/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJDECBIBSMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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